5-Methylpyrimidine
Overview
Description
Synthesis Analysis
The synthesis of 5-Methylpyrimidine derivatives involves various chemical reactions, highlighting the versatility and reactivity of the pyrimidine ring. For instance, novel 5-methyl-4-thiopyrimidine derivatives have been synthesized from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate, demonstrating the compound's capacity for functionalization and its utility in creating structurally diverse molecules with potential cytotoxic activities (Stolarczyk et al., 2018).
Molecular Structure Analysis
The molecular structure of 5-Methylpyrimidine derivatives has been characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, IR, and mass spectroscopies, alongside elemental analysis and single-crystal X-ray diffraction. These studies reveal the compound's structural nuances, including the impact of substituents on the pyrimidine ring's conformation and intermolecular interactions, which are crucial for understanding the compound's reactivity and properties (Stolarczyk et al., 2018).
Chemical Reactions and Properties
5-Methylpyrimidine and its derivatives undergo a range of chemical reactions, facilitating the synthesis of complex molecules. For example, the synthesis of 5-bromo-2-iodopyrimidine demonstrates the utility of 5-Methylpyrimidine in selective palladium-catalysed cross-coupling reactions, enabling the efficient synthesis of various substituted pyrimidine compounds with wide-ranging potential applications (Goodby et al., 1996).
Physical Properties Analysis
The physical properties of 5-Methylpyrimidine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Single-crystal X-ray diffraction studies provide insights into the compounds' crystalline structures, revealing the influence of different substituents at the 5-position of the pyrimidine ring on the formation of one-dimensional chains through hydrogen bonds and further extension into two-dimensional networks (Stolarczyk et al., 2018).
Chemical Properties Analysis
The chemical properties of 5-Methylpyrimidine derivatives, such as reactivity towards electrophiles, nucleophiles, and various chemical reagents, are crucial for their application in synthesis and pharmaceutical research. Investigations into the reactivities of 5-Methylpyrimidine derivatives in electrophilic substitution reactions, for example, shed light on the influence of substituents and the heterocyclic ring's electronic environment on reaction outcomes (Gashev et al., 1989).
Scientific Research Applications
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Application in Oncology
- Scientific Field : Oncology
- Summary of the Application : 5-Methylpyrimidine derivatives have been designed and synthesized as novel selective inhibitors of EGFR and EGFR mutants, which are common causes of non-small-cell lung cancers .
- Methods of Application : The study involved molecular dynamic simulations and free-energy calculations for EGFR derivatives .
- Results or Outcomes : The study found that the substitution site of the Cl atom is the main factor influencing the activity through steric effect. Secondary factors include repulsion between the F atom (present in the inhibitor) and Glu762, and the blocking effect of Lys745 on the phenyl ring of the inhibitor .
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Application in Drug Discovery
- Scientific Field : Drug Discovery
- Summary of the Application : The pyrimidine scaffold, including 5-Methylpyrimidine, has found widespread therapeutic applications, including antimicrobial, antimalarial, antiviral, anticancer, antileishmanial, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant applications .
- Methods of Application : This involves the synthesis of medicinal agents using the pyrimidine scaffold .
- Results or Outcomes : Pyrimidines have demonstrated versatility not only for their potency and affinity but also for the improved medicinal chemistry properties of pyrimidine as a bioisostere for phenyl and other aromatic π systems .
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Application in Anti-Inflammatory Treatments
- Scientific Field : Pharmacology
- Summary of the Application : Pyrimidines, including 5-Methylpyrimidine, have been found to have anti-inflammatory effects .
- Methods of Application : This involves the synthesis of medicinal agents using the pyrimidine scaffold .
- Results or Outcomes : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
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Application in Antimicrobial Treatments
- Scientific Field : Microbiology
- Summary of the Application : The pyrimidine scaffold, including 5-Methylpyrimidine, has found widespread therapeutic applications, including antimicrobial applications .
- Methods of Application : This involves the synthesis of medicinal agents using the pyrimidine scaffold .
- Results or Outcomes : Pyrimidines have demonstrated versatility not only for their potency and affinity but also for the improved medicinal chemistry properties of pyrimidine as a bioisostere for phenyl and other aromatic π systems .
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Application in Antiviral Treatments
- Scientific Field : Virology
- Summary of the Application : The pyrimidine scaffold, including 5-Methylpyrimidine, has found widespread therapeutic applications, including antiviral applications .
- Methods of Application : This involves the synthesis of medicinal agents using the pyrimidine scaffold .
- Results or Outcomes : Pyrimidines have demonstrated versatility not only for their potency and affinity but also for the improved medicinal chemistry properties of pyrimidine as a bioisostere for phenyl and other aromatic π systems .
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Application in Antioxidant Treatments
- Scientific Field : Pharmacology
- Summary of the Application : The pyrimidine scaffold, including 5-Methylpyrimidine, has found widespread therapeutic applications, including antioxidant applications .
- Methods of Application : This involves the synthesis of medicinal agents using the pyrimidine scaffold .
- Results or Outcomes : Pyrimidines have demonstrated versatility not only for their potency and affinity but also for the improved medicinal chemistry properties of pyrimidine as a bioisostere for phenyl and other aromatic π systems .
Safety And Hazards
properties
IUPAC Name |
5-methylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2/c1-5-2-6-4-7-3-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGNOYAGHYUFFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062115 | |
Record name | Pyrimidine, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylpyrimidine | |
CAS RN |
2036-41-1 | |
Record name | 5-Methylpyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2036-41-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrimidine, 5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002036411 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrimidine, 5-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pyrimidine, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.371 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.